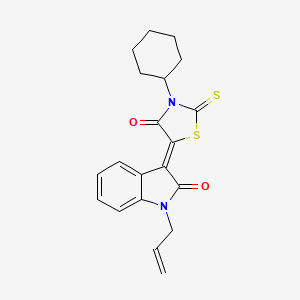

(3Z)-1-Allyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Description

Its core structure features:

- A 1,3-dihydro-2H-indol-2-one moiety with a (3Z)-configured exocyclic double bond.

- A 3-cyclohexyl-substituted 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group fused to the indole ring.

- An allyl substituent at the N1 position of the indole.

Properties

IUPAC Name |

(5Z)-3-cyclohexyl-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-2-12-21-15-11-7-6-10-14(15)16(18(21)23)17-19(24)22(20(25)26-17)13-8-4-3-5-9-13/h2,6-7,10-11,13H,1,3-5,8-9,12H2/b17-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGVEVDURDFGIL-MSUUIHNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCCCC4)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCCCC4)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3Z)-1-Allyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a thiazolidinone core and an indole structure. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This composition highlights the presence of key functional groups that contribute to its biological activity.

The biological effects of This compound are believed to arise from its interactions with specific molecular targets. The thiazolidinone moiety may influence enzyme activity or receptor interactions, while the indole structure could play a role in modulating cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to (3Z)-1-Allyl... have shown effectiveness against various bacterial strains and fungi. The exact mechanisms often involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has demonstrated that compounds containing the indole and thiazolidinone structures possess anticancer activity. In vitro studies revealed that (3Z)-1-Allyl... exhibits cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 10.5 |

| MCF7 (breast) | 8.7 |

| A549 (lung) | 12.4 |

These results suggest that the compound may induce apoptosis or inhibit cell proliferation through various mechanisms.

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promise against viruses such as HIV and influenza. The mechanism may involve inhibition of viral entry or replication within host cells.

Case Studies

A notable study evaluated the efficacy of (3Z)-1-Allyl... in a murine model of cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Another case study focused on the antimicrobial activity against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating substantial antibacterial properties.

Structure-Activity Relationship (SAR)

The biological activity of (3Z)-1-Allyl... can be influenced by modifications to its structure. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency |

| Alteration of side chains | Enhanced selectivity |

These insights are crucial for guiding future synthetic efforts aimed at optimizing the compound's therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Similarities and Substituent Variations

The compound shares a common indole-thiazolidinone scaffold with several analogues, but substituent variations critically influence physicochemical and biological properties. Key analogues include:

(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-butyl-1,3-dihydro-2H-indol-2-one ()

- Molecular Formula : C₁₈H₁₈N₂O₂S₂

- Key Differences: Substituents: A butyl group replaces the cyclohexyl group at the thiazolidinone’s N3 position. Molecular Weight: 358.47 g/mol (vs. ~415–430 g/mol for the target compound, assuming cyclohexyl adds ~84 g/mol).

- Implications :

3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids ()

- Synthesis : Prepared via condensation of 3-formyl-indole-2-carboxylic acid with 2-thioxo-thiazolidin-4-one in acetic acid .

- Key Differences :

- Lack of N-allyl or N-cyclohexyl substituents.

- Presence of a carboxylic acid group enhances water solubility but reduces cell permeability compared to the target compound’s allyl and cyclohexyl groups.

Spectroscopic and Structural Analysis

NMR Profiling ()

Comparative NMR studies of similar compounds (e.g., Rapa, compounds 1, and 7 in ) reveal:

- Regions of Divergence : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly due to substituent effects.

- Implications for Target Compound: The cyclohexyl group in the target compound would likely induce upfield/downfield shifts in region A (protons near the thiazolidinone’s N3 position) compared to butyl or unsubstituted analogues .

Crystallographic Data ()

- Planarity: The thiazolidinone and indole rings are coplanar, stabilized by intramolecular H-bonding (e.g., C–H⋯S interactions).

- Steric Effects : Bulky substituents (e.g., cyclohexyl in the target compound) may disrupt planarity, altering binding interactions in biological systems .

Condensation Reactions ()

The target compound is likely synthesized via a Knoevenagel-like condensation, analogous to methods in and :

- Reagents : 3-formyl-indole derivatives + 3-cyclohexyl-2-thioxo-thiazolidin-4-one.

- Conditions : Reflux in acetic acid with sodium acetate as a catalyst .

- Yield Optimization : Cyclohexyl’s steric bulk may reduce reaction efficiency compared to smaller substituents (e.g., butyl or allyl).

Substituent Flexibility ()

Scheme 2 in highlights the versatility of introducing diverse groups (e.g., aryl, alkyl) at the thiazolidinone’s N3 position. The cyclohexyl group in the target compound represents a strategic choice to balance lipophilicity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.